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molecular formula C7H5BFNO2 B591656 (3-Cyano-2-fluorophenyl)boronic acid CAS No. 957121-05-0

(3-Cyano-2-fluorophenyl)boronic acid

Cat. No. B591656
M. Wt: 164.93
InChI Key: HENIWPFEWBREIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242967B2

Procedure details

A sealed tube apparatus was charged with a solution containing 5-bromopyrimidine (1 g, 6.29 mmol), sodium carbonate (3.33 g, 31.4 mmol), and 3-cyano-2-fluorophenylboronic acid (1.037 g, 6.29 mmol) in a mixture of DME (Ratio: 2, Volume: 31.4 ml), water (Ratio: 1.000, Volume: 15.72 ml), and EtOH (Ratio: 1.000, Volume: 15.72 ml) at ambient temperature. Tetrakis(triphenylphosphine) palladium(0) (0.363 g, 0.314 mmol) was then added and the system was purged with nitrogen, sealed, and heated to 70° C. for 12 h. The vessel was cooled to room temperature and diluted with EtOAc and water. The mixture was further diluted with brine and extracted three times with EtOAc. The combined organics were dried over MgSO4, filtered, and concentrated to give the crude product. The crude material was purified by flash chromatography on silica using an ISCO machine (40 g SiO2 column, 40 mL/min, 0-40% EtOAc/hexanes over 15 minutes, tr=8 minutes) to afford the title compound (300 mg, 24%). ESI MS (M+H)+=200.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.28 (1 hr, s), 9.09 (2 hr, d, J=1.54 Hz), 8.02-8.12 (2 hr, m), 7.59 (1 hr, t, J=7.81 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
1.037 g
Type
reactant
Reaction Step One
Name
Quantity
15.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
31.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
15.72 mL
Type
solvent
Reaction Step Two
Quantity
0.363 g
Type
catalyst
Reaction Step Three
Yield
24%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.C(=O)([O-])[O-].[Na+].[Na+].[C:14]([C:16]1[C:17]([F:25])=[C:18](B(O)O)[CH:19]=[CH:20][CH:21]=1)#[N:15].O>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCO>[F:25][C:17]1[C:18]([C:2]2[CH:3]=[N:4][CH:5]=[N:6][CH:7]=2)=[CH:19][CH:20]=[CH:21][C:16]=1[C:14]#[N:15] |f:1.2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
3.33 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.037 g
Type
reactant
Smiles
C(#N)C=1C(=C(C=CC1)B(O)O)F
Step Two
Name
Quantity
15.72 mL
Type
reactant
Smiles
O
Name
Quantity
31.4 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
15.72 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0.363 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A sealed tube apparatus was charged with a solution
CUSTOM
Type
CUSTOM
Details
the system was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with EtOAc and water
ADDITION
Type
ADDITION
Details
The mixture was further diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica using an ISCO machine (40 g SiO2 column, 40 mL/min, 0-40% EtOAc/hexanes over 15 minutes, tr=8 minutes)
Duration
8 min

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC=C1C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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